A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis and characterization of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, a highly versatile and reactive diene commonly known as Danishefsky's diene.[1][2][3] Named after its developer, Samuel J. Danishefsky, this organosilicon compound is a cornerstone in modern organic synthesis, particularly in the construction of complex cyclic systems via the Diels-Alder reaction.[1][2][3] Its electron-rich nature makes it an exceptionally reactive reagent for cycloaddition reactions.[1][2] This document furnishes detailed experimental protocols, comprehensive characterization data, and visual representations of the synthetic workflow and its key reactivity, aiming to serve as a valuable resource for professionals in research and drug development.
Physicochemical Properties and Characterization Data
Danishefsky's diene is a colorless to light yellow oil.[4] A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physicochemical Properties of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂Si | [2] |
| Molecular Weight | 172.30 g/mol | [1] |
| Boiling Point | 78-81 °C at 23 mmHg | [1][5] |
| Density | 0.89 g/cm³ at 20 °C | [2] |
| Refractive Index (n²⁰/D) | 1.454 | [6] |
Table 2: Spectroscopic Data for 1-Methoxy-3-trimethylsiloxy-1,3-butadiene
| Technique | Data | Reference |
| ¹H NMR | Awaiting definitive published spectra. | |
| ¹³C NMR | Awaiting definitive published spectra. | |
| Infrared (IR) | Available through spectral databases such as the one provided by the National Institute of Standards and Technology (NIST). | [7] |
| Mass Spectrometry (MS) | Available through spectral databases such as the one provided by the National Institute of Standards and Technology (NIST). | [7] |
Synthesis Protocol
The most widely adopted and reliable method for the preparation of Danishefsky's diene is the reaction of 4-methoxy-3-buten-2-one with chlorotrimethylsilane in the presence of a base and a Lewis acid catalyst.[5][8] The following protocol is adapted from the well-established procedure published in Organic Syntheses.[5]
Reagents and Equipment
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4-methoxy-3-buten-2-one
-
Chlorotrimethylsilane
-
Triethylamine
-
Zinc chloride (anhydrous)
-
Benzene (or a suitable alternative solvent)
-
Ether
-
Standard laboratory glassware for inert atmosphere reactions
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Distillation apparatus
Experimental Procedure
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Catalyst Preparation: Anhydrous zinc chloride is added to triethylamine under an inert atmosphere (e.g., nitrogen or argon) and stirred.
-
Reaction Setup: A solution of 4-methoxy-3-buten-2-one in the chosen solvent is added to the stirred mixture.
-
Silylation: Chlorotrimethylsilane is then added to the reaction mixture. An exothermic reaction is typically observed, and the temperature should be controlled.
-
Reaction Completion and Workup: The reaction is stirred until completion, which can be monitored by thin-layer chromatography. The reaction mixture is then quenched and washed.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure 1-methoxy-3-trimethylsiloxy-1,3-butadiene.[5]
Visualizing the Synthesis and Reactivity
Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis of Danishefsky's diene.
Caption: Workflow for the synthesis of Danishefsky's diene.
Key Reactivity: The Diels-Alder Reaction
Danishefsky's diene is renowned for its utility in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[1][2][3] Its high reactivity stems from the electron-donating methoxy and trimethylsiloxy groups.[1][2] This allows it to react readily with a wide range of dienophiles, including those that are typically unreactive.[5] The resulting cycloadducts are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.
The general scheme of a Diels-Alder reaction involving Danishefsky's diene is depicted below.
Caption: General scheme of a Diels-Alder reaction with Danishefsky's diene.
Applications in Drug Development and Organic Synthesis
The versatility of Danishefsky's diene has made it an indispensable tool in the synthesis of a vast array of complex molecules. Its ability to form six-membered rings with high regioselectivity and stereocontrol is particularly valuable in the construction of natural product skeletons and the core structures of many pharmaceutical agents.[9] The resulting cycloadducts can be further elaborated, for instance, by hydrolysis of the silyl enol ether to a ketone, providing a versatile handle for subsequent chemical transformations. This reactivity has been exploited in the total synthesis of numerous biologically active compounds.
References
- 1. 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene [drugfuture.com]
- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 3. Danishefsky’s_diene [chemeurope.com]
- 4. 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, 94% [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. trans-1-メトキシ-3-トリメチルシロキシ-1,3-ブタジエン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | C8H16O2Si | CID 5366448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
